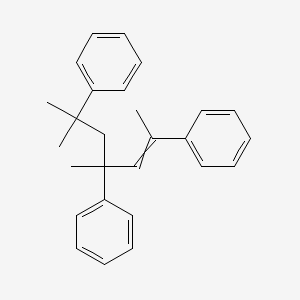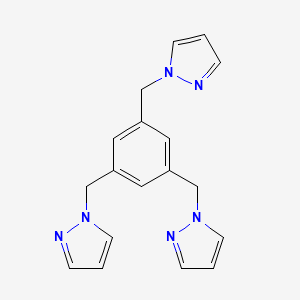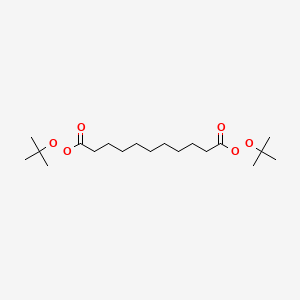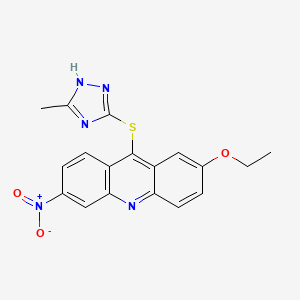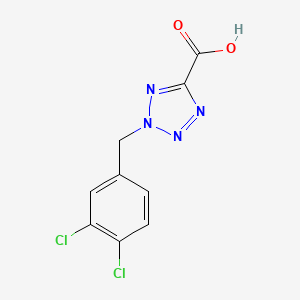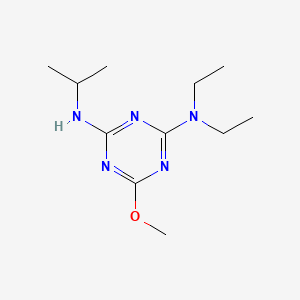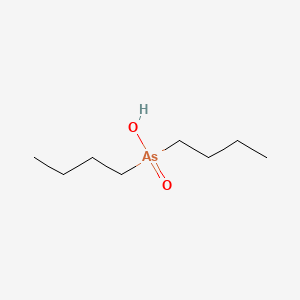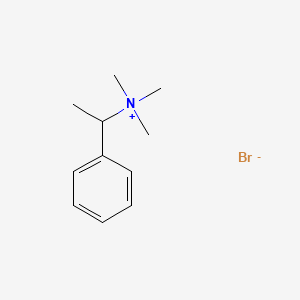
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is an organic peroxide compound with the molecular formula C26H50O6. It is known for its application as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is particularly valued in the production of various polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) typically involves the reaction of 1,1,4,4-Tetramethylbutane-1,4-diol with isononanoic acid in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The reaction mixture is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions, making this compound a valuable initiator in the production of polymers.
Common Reagents and Conditions
Decomposition: The compound decomposes under heat or in the presence of catalysts to generate free radicals.
Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylates, and methacrylates.
Major Products Formed
The major products formed from the decomposition of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) are free radicals, which then react with monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction.
Applications De Recherche Scientifique
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) has several applications in scientific research:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to produce polymers and resins.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
Mécanisme D'action
The mechanism of action of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) involves the decomposition of the peroxide bond to generate free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by opening their double bonds and forming new covalent bonds, leading to the formation of polymer chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane
- Di-tert-butyl peroxide
- Benzoyl peroxide
Uniqueness
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it an effective initiator for polymerization reactions, offering controlled decomposition and efficient radical generation compared to other similar compounds.
Propriétés
Numéro CAS |
29089-67-6 |
|---|---|
Formule moléculaire |
C26H50O6 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
[2,5-dimethyl-5-(7-methyloctanoylperoxy)hexan-2-yl] 7-methyloctaneperoxoate |
InChI |
InChI=1S/C26H50O6/c1-21(2)15-11-9-13-17-23(27)29-31-25(5,6)19-20-26(7,8)32-30-24(28)18-14-10-12-16-22(3)4/h21-22H,9-20H2,1-8H3 |
Clé InChI |
YFCKFSHPDAWAAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


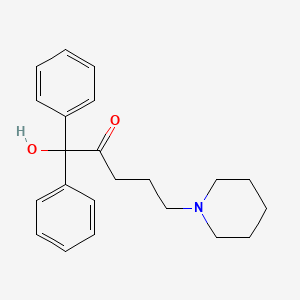
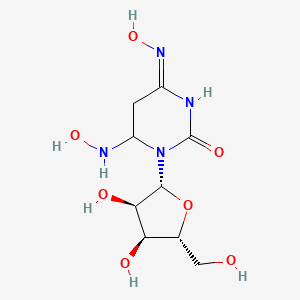
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
